3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-18-8-2-3-14(15(18)20)16(21)19-9-13(10-19)24(22,23)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMROQTNWHUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The compound includes an azetidine ring, a pyridinone moiety, and a sulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₂O₄S |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1788676-93-6 |
Synthesis
The synthesis of 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of Azetidine Ring : This can be achieved through nucleophilic substitution reactions.
- Introduction of Sulfonyl Group : The sulfonyl group is introduced via sulfonation reactions.
- Pyridinone Formation : The final step involves cyclization to form the pyridinone structure.
Antimicrobial Activity
Research indicates that compounds containing the azetidine structure exhibit notable antimicrobial properties. In a study involving various azetidine derivatives, compounds similar to 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis via transpeptidase inhibition .
Antitumor Activity
Azetidine-containing compounds have been explored for their antitumor potential. For instance, analogues of TZT-1027, which share structural similarities with our compound, have shown promising antitumor activity through the induction of apoptosis in cancer cells . The mechanism involves targeting specific pathways critical for cancer cell survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including those involved in inflammatory processes. Inhibitory assays reveal that it can effectively downregulate the expression of pro-inflammatory cytokines by inhibiting key signaling pathways .
Case Studies
- Antibacterial Screening : A study synthesized several azetidine derivatives and screened them for antibacterial activity. Compounds with similar structural motifs to 3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibited good affinity for bacterial transpeptidases, correlating well with their in vitro antibacterial activity .
- Anticancer Research : In another study focusing on azetidine analogues, compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Heterocycles
Compound 6d–6l ()
These compounds share a sulfonamide group linked to piperazine or benzhydrylpiperazine moieties. For example:
- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d): Features a benzhydrylpiperazine group instead of azetidine.
- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i): Contains a piperazine ring and bis(4-fluorophenyl)methyl group.
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (–13)
This compound, used in bicalutamide synthesis, shares the 4-fluorophenylsulfonyl group but lacks the pyridinone-azetidine framework.
Pyridin-2(1H)-one Derivatives
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73, )
- Structure: Pyridinone substituted with biphenyl and phenylamino groups.
- Synthesis : Suzuki coupling with boronic acids .
- Activity : Tested for mechanical allodynia, indicating CNS-related applications.
| Property | Target Compound | Compound 73 |
|---|---|---|
| Substituent at C3 | Azetidine-sulfonyl | Biphenyl |
| Molecular Weight | ~400–450 g/mol (estimated) | ~350 g/mol |
| Functional Groups | Sulfonyl, azetidine | Biphenyl, amino |
Key Difference : The target compound’s sulfonyl-azetidine group may improve solubility and binding affinity compared to hydrophobic biphenyl substituents.
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one ()
- Structure: Dihydropyridinone with 4-aminophenyl and chloro substituents.
- Application : Impurity in apixaban synthesis .
Q & A
Q. Methodological Answer :
- Fluorine Stability : Avoid strong bases (e.g., NaOH) in sulfonylation steps; use mild conditions (e.g., K₂CO₃ in THF/H₂O) .
- Byproduct Monitoring : Employ UPLC-PDA at 254 nm to detect des-fluoro impurities (retention time shifts ~0.5 min) .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .
Advanced: What computational tools predict the compound’s metabolic stability?
Methodological Answer :
Leverage ADMET predictors:
- CYP450 Metabolism : Use Schrödinger’s QikProp to estimate CYP3A4/2D6 inhibition (e.g., predicted IC₅₀ < 10 μM suggests high liability) .
- Metabolite ID : Simulate Phase I/II transformations (e.g., sulfone oxidation, pyridinone glucuronidation) with StarDrop’s DEREK Nexus .
Experimental validation via human liver microsomes (HLM) assays is recommended for high-priority metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
